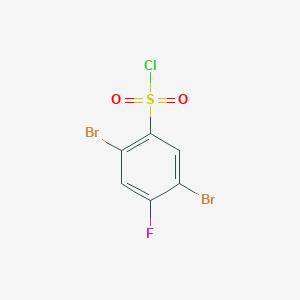
2,5-Dibromo-4-fluorobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Br2ClFO2S. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2,5-dibromo-4-fluorobenzene. One common method is the reaction of 2,5-dibromo-4-fluorobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and thiols.
Reduction Reactions: Sulfonamides and thiols.
Oxidation Reactions: Sulfonic acids.
Applications De Recherche Scientifique
2,5-Dibromo-4-fluorobenzenesulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-4-fluorobenzenesulfonyl chloride involves the electrophilic attack on nucleophilic sites in target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity makes it a valuable reagent in organic synthesis and chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluorobenzenesulfonyl chloride: Similar in structure but with fluorine atoms instead of bromine.
2-Chloro-4-fluorobenzenesulfonyl chloride: Contains a chlorine atom instead of bromine.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Contains additional fluorine atoms.
Uniqueness
2,5-Dibromo-4-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. The combination of these halogens with the sulfonyl chloride group makes it a versatile reagent in organic synthesis and industrial applications.
Activité Biologique
2,5-Dibromo-4-fluorobenzenesulfonyl chloride (DBFSC) is a chemical compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly those involving palladium-catalyzed processes. This article explores the biological activity of DBFSC, including its applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C6H3Br2ClFOS
- CAS Number : 1123306-72-8
- Molecular Weight : 290.42 g/mol
DBFSC acts primarily as an electrophilic reagent in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing for the formation of sulfonamide derivatives, which are biologically active compounds. The presence of bromine and fluorine atoms enhances its reactivity and selectivity towards various nucleophiles.
Antimicrobial Properties
Research has indicated that sulfonyl chlorides exhibit antimicrobial activity. DBFSC has been evaluated for its potential against various bacterial strains. A study demonstrated that compounds derived from DBFSC showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
DBFSC has been explored as a precursor in the synthesis of potential anticancer agents. Its ability to form sulfonamide derivatives allows for modifications that enhance cytotoxicity against cancer cell lines. For instance, derivatives synthesized from DBFSC have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) .
Case Studies
- Synthesis of Anticancer Agents
- Palladium-Catalyzed Reactions
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C6H2Br2ClFO2S |
|---|---|
Poids moléculaire |
352.40 g/mol |
Nom IUPAC |
2,5-dibromo-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2H |
Clé InChI |
BCJZBSIZUOYZMS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















